An In-Depth Technical Guide to 2-Methyl-5-oxohexanoic Acid
An In-Depth Technical Guide to 2-Methyl-5-oxohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and potential biological relevance of 2-Methyl-5-oxohexanoic acid. The information is curated for professionals in the fields of chemical research and drug development, with a focus on presenting clear, quantitative data and hypothetical metabolic pathways.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-Methyl-5-oxohexanoic acid .[1] This name is derived from its six-carbon (hexanoic acid) parent chain, with a methyl group located at the second carbon atom and a ketone (oxo) group at the fifth position. The carboxylic acid group is designated as the first carbon.
The chemical formula for 2-Methyl-5-oxohexanoic acid is C₇H₁₂O₃.[2] Its structure combines the functionalities of a carboxylic acid and a ketone. The presence of a chiral center at the second carbon atom indicates that this compound can exist as two different enantiomers, (S)-2-methyl-5-oxohexanoic acid and (R)-2-methyl-5-oxohexanoic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Methyl-5-oxohexanoic acid is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and biological settings.
| Property | Value | Source |
| Molecular Weight | 144.17 g/mol | [1][2] |
| Chemical Formula | C₇H₁₂O₃ | [2] |
| Boiling Point | 278.2 °C at 760 mmHg | [3] |
| Density | 1.058 g/cm³ | [3] |
| Flash Point | 136.3 °C | [3] |
| XLogP3 | 0.3 | [1] |
| Exact Mass | 144.078644241 Da | [1] |
Experimental Protocols: A Representative Synthesis
Objective: To synthesize 2-Methyl-5-oxohexanoic acid via the oxidation of 2-methyl-5-hydroxyhexanoic acid.
Materials:
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2-methyl-5-hydroxyhexanoic acid
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Pyridinium chlorochromate (PCC) or a similar oxidizing agent
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Dichloromethane (anhydrous)
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Silica gel
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Ethyl acetate
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Hexane
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Sodium bicarbonate (saturated aqueous solution)
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Magnesium sulfate (anhydrous)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
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Chromatography column
Methodology:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-methyl-5-hydroxyhexanoic acid in anhydrous dichloromethane.
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Oxidation: To the stirred solution, add pyridinium chlorochromate (PCC) in small portions. The reaction is typically carried out at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
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Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acidic impurities. Subsequently, wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude 2-Methyl-5-oxohexanoic acid using column chromatography on silica gel, typically with a gradient of ethyl acetate in hexane as the eluent.
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Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Potential Biological Significance and Metabolic Pathway
While specific signaling pathways involving 2-Methyl-5-oxohexanoic acid are not well-documented, its structure as a methyl-branched fatty acid suggests a potential role in fatty acid metabolism.[4][5] It is plausible that this compound could be a substrate or an intermediate in metabolic processes, such as beta-oxidation.
The following diagram illustrates a hypothetical involvement of 2-Methyl-5-oxohexanoic acid in a modified beta-oxidation pathway. Branched-chain fatty acids often require additional enzymatic steps for their complete degradation compared to their straight-chain counterparts.
Caption: Hypothetical metabolic fate of 2-Methyl-5-oxohexanoic acid.
This proposed pathway begins with the activation of 2-Methyl-5-oxohexanoic acid to its CoA ester in the cytosol. Following transport into the mitochondrial matrix via the carnitine shuttle, it would undergo a modified beta-oxidation cycle. Due to the methyl branch, this process would likely yield propionyl-CoA in addition to the standard acetyl-CoA, which then enters the TCA cycle for energy production.
Conclusion
2-Methyl-5-oxohexanoic acid is a keto-carboxylic acid with potential applications in chemical synthesis and as a subject of metabolic studies. The data and protocols presented in this guide offer a foundational understanding for researchers and professionals. Further investigation into its specific biological activities and synthetic routes is warranted to fully elucidate its potential in drug development and other scientific disciplines.
References
- 1. 2-Methyl-5-oxohexanoic acid | C7H12O3 | CID 440620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. (2S)-2-methyl-5-oxohexanoic acid|lookchem [lookchem.com]
- 4. Buy 2-Methyl-5-oxohexanoic acid [smolecule.com]
- 5. Human Metabolome Database: Showing metabocard for 2-Methylhexanoic acid (HMDB0031594) [hmdb.ca]
